molecular formula C24H26O9 B1681200 T-1095A CAS No. 209746-56-5

T-1095A

Número de catálogo: B1681200
Número CAS: 209746-56-5
Peso molecular: 458.5 g/mol
Clave InChI: GMYFQAHYWIYNES-PFKOEMKTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

T-1095A is an active metabolite of this compound and T-1095 are synthetic agents derived from phlorizin, a specific inhibitor of Na+-glucose cotransporters (SGLTs). Unlike phlorizin, T-1095 is absorbed into the circulation via oral administration, is metabolized to the active form, this compound, and suppresses the activity of SGLTs in the kidney. T-1095 may be a useful antidiabetic drug. Long-term treatment with T-1095 causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats. Chronic administration of T-1095 (0.1% w w(-1) pellet chow, for 12 weeks) decreased blood glucose and haemoglobin A(1C) levels, and improved glucose intolerance in db/db mice. T-1095 may be a useful antidiabetic drug, providing a novel therapeutic approach for diabetes.

Aplicaciones Científicas De Investigación

Diabetes Management

T-1095A has been extensively studied for its role in managing diabetes. Research indicates that chronic administration of T-1095 (which metabolizes to this compound) significantly lowers blood glucose and glycosylated hemoglobin (HbA1c) levels in various animal models:

  • Streptozotocin-Induced Diabetic Rats : Long-term treatment with T-1095 resulted in improved hyperglycemia and reduced kidney weight associated with diabetes complications .
  • Goto-Kakizaki Rats : Sustained treatment prevented diabetic neuropathy and improved overall glucose intolerance .

Cardiovascular Effects

Recent studies have raised concerns regarding the cardiovascular safety profile of this compound. In a post-myocardial infarction model, T-1095 was found to exacerbate cardiac dysfunction, leading to worsened systolic and diastolic function compared to controls . This suggests that while this compound may be beneficial for glucose control, caution is warranted regarding its use in patients with existing cardiovascular conditions.

Case Study 1: Efficacy in Diabetic Models

In a study involving streptozotocin-induced diabetic rats, administration of T-1095 at varying doses demonstrated a dose-dependent reduction in blood glucose levels and HbA1c. The treatment also mitigated the development of renal complications associated with diabetes, such as microalbuminuria .

Case Study 2: Cardiovascular Implications

Another significant study assessed the impact of T-1095 on cardiac function post-myocardial infarction. Results indicated that T-1095 treatment led to increased lung weights and impaired cardiac function metrics (e.g., ejection fraction), highlighting potential risks associated with its use in patients with heart disease .

Data Tables

Study Model Dosage Outcome References
Streptozotocin-Induced Diabetic RatsSTZ Rats0.03% & 0.1% (wt/wt diet)Reduced blood glucose & HbA1c; prevented renal complications ,
Goto-Kakizaki RatsGK Rats0.1% (wt/wt diet)Improved hyperglycemia; prevented neuropathy
Post-Myocardial Infarction ModelRat Model150 mg/kg/dayExacerbated cardiac dysfunction; worsened systolic function

Q & A

Q. What is the primary mechanism of action of T-1095A in glycemic control?

Basic
this compound inhibits renal sodium-glucose cotransporter 2 (SGLT2), reducing glucose reabsorption in the proximal tubules and increasing urinary glucose excretion. It is the active metabolite of T-1095, a prodrug converted to this compound via hepatic metabolism after oral administration. This mechanism lowers blood glucose levels without directly stimulating insulin secretion, making it a candidate for diabetes research .

Q. How do researchers account for this compound's dual inhibition of SGLT1 and SGLT2 in experimental models?

Advanced
this compound exhibits 4-fold selectivity for SGLT2 (IC50: ~50 nM) over SGLT1 (IC50: ~200 nM). To isolate renal SGLT2 effects, researchers use:

  • Selective SGLT2 inhibitors (e.g., dapagliflozin) as controls.
  • Intestinal glucose absorption assays (e.g., dual-tracer techniques) to differentiate renal vs. intestinal SGLT1 contributions.
  • Dose titration to minimize off-target SGLT1 inhibition while maintaining therapeutic SGLT2 blockade .

Q. What animal models are preferred for studying this compound's antidiabetic effects?

Basic
The C57BL/KsJ-db/db mouse (a model of type 2 diabetes with obesity and insulin resistance) and streptozotocin (STZ)-induced diabetic rats are widely used. These models exhibit hyperglycemia, hyperinsulinemia, and glucose intolerance, enabling researchers to assess urinary glucose excretion, HbA1c reduction, and metabolic syndrome parameters .

Q. How do pharmacokinetic differences between T-1095 and this compound influence experimental design?

Advanced
T-1095 is orally administered but rapidly metabolized to this compound in the liver. Key considerations include:

  • Plasma metabolite monitoring : Quantifying this compound levels post-administration to correlate with SGLT inhibition efficacy.
  • Dosing schedules : Optimizing frequency based on this compound’s half-life to maintain sustained SGLT2 blockade.
  • Bioavailability studies : Comparing oral vs. intravenous this compound to assess first-pass metabolism effects .

Q. What methodological considerations are critical when analyzing contradictory data between in vitro and in vivo efficacy of this compound?

Advanced
Discrepancies may arise due to:

  • Tissue-specific distribution : In vitro assays (e.g., renal brush border membrane vesicle [BBMV] glucose uptake) may not reflect in vivo bioavailability.
  • Off-target effects : Intestinal SGLT1 inhibition (observed in vivo but not in vitro) alters glucose absorption.
  • Experimental validation : Pairing BBMV assays with urinary glucose measurements and plasma this compound quantification ensures mechanistic coherence .

Q. How is this compound's selectivity profile determined compared to phlorizin?

Basic
Competitive inhibition assays using transfected cells expressing human SGLT1/SGLT2 are employed. This compound shows 4-fold selectivity for SGLT2 (vs. phlorizin’s near-equipotent inhibition of both transporters), reducing off-target gastrointestinal side effects and improving therapeutic potential .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Advanced

  • Non-linear regression models : Sigmoidal dose-response curves to calculate IC50/EC50 values.
  • ANOVA with post-hoc tests : For multi-group comparisons (e.g., this compound vs. newer SGLT2 inhibitors).
  • Longitudinal data analysis : Mixed-effects models to account for repeated measurements in chronic studies .

Q. What are the key biochemical assays used to validate this compound's SGLT inhibition?

Basic

  • Renal BBMV assays : Measure Na+-dependent [³H]-glucose uptake in isolated membrane vesicles.
  • Recombinant SGLT inhibition : IC50 determination using HEK293 cells expressing human SGLT1/SGLT2.
  • Urinary glucose excretion : Quantified via enzymatic assays in diabetic animal models .

Q. How do researchers address potential confounding from this compound's SGLT1 inhibition in intestinal glucose absorption?

Advanced

  • Pair feeding : Controls for reduced intestinal glucose absorption by matching caloric intake across groups.
  • Dual-tracer techniques : Differentiate oral vs. systemic glucose disposal (e.g., [³H]-oral glucose vs. [¹⁴C]-intravenous glucose).
  • Selective SGLT2 comparators : Use dapagliflozin or empagliflozin to isolate renal effects .

Q. What ethical considerations govern the use of diabetic animal models in this compound research?

Basic

  • Humane endpoints : Regular blood glucose monitoring to prevent severe hyperglycemia (>500 mg/dL).
  • Institutional approval : Compliance with NIH guidelines for preclinical studies (e.g., minimizing animal numbers, pain management).
  • Metabolic stabilization : Provision of insulin or hydration therapy if hyperglycemia exceeds ethical thresholds .

Propiedades

Número CAS

209746-56-5

Fórmula molecular

C24H26O9

Peso molecular

458.5 g/mol

Nombre IUPAC

3-(1-benzofuran-5-yl)-1-[2-hydroxy-4-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one

InChI

InChI=1S/C24H26O9/c1-12-8-16(27)20(15(26)4-2-13-3-5-17-14(10-13)6-7-31-17)18(9-12)32-24-23(30)22(29)21(28)19(11-25)33-24/h3,5-10,19,21-25,27-30H,2,4,11H2,1H3/t19-,21-,22+,23-,24-/m1/s1

Clave InChI

GMYFQAHYWIYNES-PFKOEMKTSA-N

SMILES

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O

SMILES isomérico

CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O

SMILES canónico

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

T-1095A, T 1095A, T1095A, J1.265.331J

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
T-1095A
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
T-1095A
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
T-1095A
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
T-1095A
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
T-1095A
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
T-1095A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.